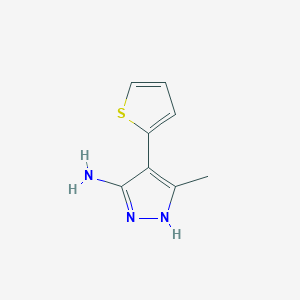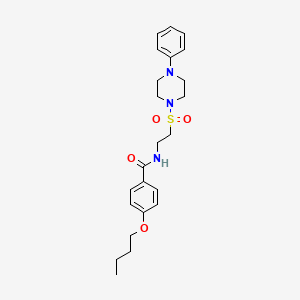
4-butoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-butoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide” is a chemical compound. It contains a benzamide group, a phenylpiperazine group, and a butoxy group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.
Molecular Structure Analysis
The molecular structure of this compound would include a benzamide core, with a butoxy group attached to one carbon, and a phenylpiperazine group attached via a sulfonyl linkage .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide, phenylpiperazine, and butoxy groups. Each of these groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and phenylpiperazine groups could potentially make this compound relatively polar .科学的研究の応用
Selective Detection and Live Cell Imaging
A study by Ravichandiran et al. (2019) designed a phenoxazine-based fluorescence chemosensor, 4PB, that selectively detects Ba2+ ions over other alkaline metal ions. This chemosensor exhibited high selectivity and sensitivity with a detection limit of 0.282 µM and a binding constant of 1.0 X 10^6 M^-1. The detection mechanism was confirmed through intramolecular charge transfer (ICT), supported by DFT studies. Live cell imaging in MCF-7 cells demonstrated the chemosensor's capability for specific Ba2+ detection in living cells, highlighting its potential for biological applications (Ravichandiran et al., 2019).
Novel Synthesis Methods
Pourghasemi Lati et al. (2018) synthesized 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles through a novel method, showcasing the compound's versatility in synthesis applications. These nanoparticles exhibited excellent catalytic activity in the preparation of benzothiazolylamino phenylmethyl-2-naphthols, demonstrating a potential use in organic synthesis and pharmaceutical manufacturing (Pourghasemi Lati et al., 2018).
Anticancer Evaluation
Another study by Ravichandiran et al. (2019) synthesized and evaluated the anticancer activity of phenylaminosulfanyl-1,4-naphthoquinone derivatives. These compounds showed potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF-7, with low toxicity in normal human kidney HEK293 cells. Compounds induced apoptosis and arrested the cell cycle at the G1 phase, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Novel Drug Discovery
Research by Nimbalkar et al. (2018) focused on the synthesis of novel derivatives for anti-tubercular scaffolds, indicating the compound's utility in developing new therapeutic agents. The synthesized compounds exhibited promising in vitro anti-tubercular activity and were non-cytotoxic to human cancer cell lines, highlighting their potential in drug discovery and development (Nimbalkar et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-butoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-2-3-18-30-22-11-9-20(10-12-22)23(27)24-13-19-31(28,29)26-16-14-25(15-17-26)21-7-5-4-6-8-21/h4-12H,2-3,13-19H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXBLAIRNDZMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,6-dimethylphenyl)-1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2892211.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2892214.png)
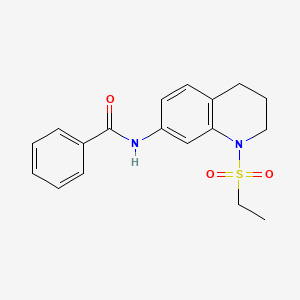
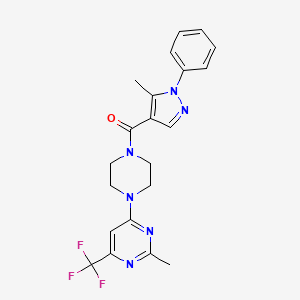
![6-Amino-5-[(4-butoxyphenyl)methylideneamino]-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile](/img/structure/B2892219.png)
![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)
![Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate](/img/structure/B2892222.png)
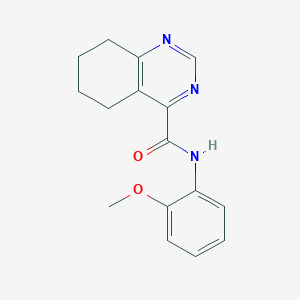
![tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2892228.png)
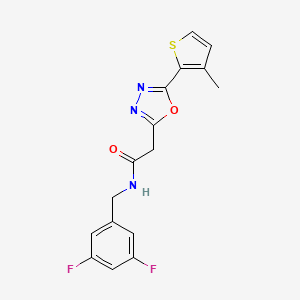

![3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2892231.png)
![2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2892232.png)
